Cas no 212913-13-8 (tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate)

Tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate is a specialized carbamate-protected oxazolidinone derivative used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group and a 2-oxo-1,3-oxazolan-5-ylmethyl moiety, making it valuable for peptide coupling and heterocyclic chemistry. The Boc group offers stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic pathways. The oxazolidinone ring enhances reactivity in nucleophilic substitutions and cyclizations. This compound is particularly useful in the synthesis of bioactive molecules, offering a balance of reactivity and protection for intermediates. Its well-defined purity and stability make it a reliable choice for complex synthetic applications.
tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate structure
212913-13-8 structure
Product Name:tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate
CAS No:212913-13-8
MF:C9H16N2O4
MW:216.234342575073
MDL:MFCD12827777
CID:1079301
PubChem ID:15416622
Update Time:2025-08-03

tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate
    • tert-Butyl((2-oxooxazolidin-5-yl)methyl)carbamate
    • 212913-13-8
    • FD-0238
    • tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate
    • MFCD12827777
    • AKOS005072753
    • SCHEMBL591272
    • DTXSID60572571
    • CS-0207923
    • EN300-1879336
    • A925195
    • tert-butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]carbamate
    • tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate
    • J-524327
    • Carbamic acid, [(2-oxo-5-oxazolidinyl)methyl]-, 1,1-dimethylethyl ester
    • Carbamic acid, [(2-oxo-5-oxazolidinyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate
    • A12267
    • tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate
    • MDL: MFCD12827777
    • Inchi: 1S/C9H16N2O4/c1-9(2,3)15-8(13)11-5-6-4-10-7(12)14-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)
    • InChI Key: KBBLJDDYBLDMOU-UHFFFAOYSA-N
    • SMILES: O1C(NCC1CNC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 216.11100700g/mol
  • Monoisotopic Mass: 216.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 76.7Ų

tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate Pricemore >>

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tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:212913-13-8)tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate
Order Number:A925195
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:42
Price ($):1048.0
Email:sales@amadischem.com

Additional information on tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate

Professional Introduction to Compound with CAS No. 212913-13-8 and Product Name: Tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate

The compound with the CAS number 212913-13-8 and the product name Tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules known for their versatile applications in drug development, particularly in the synthesis of bioactive agents. The structure of this molecule, featuring a tert-butyl group and an oxazoline moiety, makes it a promising candidate for further exploration in medicinal chemistry.

Recent research in the field of organic synthesis has highlighted the importance of oxazoline derivatives due to their unique chemical properties and biological activities. The 2-oxo-1,3-oxazolan-5-yl part of the molecule is particularly noteworthy, as it contributes to the overall stability and reactivity of the compound. This segment is often employed in the design of novel pharmacophores, which are essential for targeting specific biological pathways.

The tert-butyl group attached to the carbamate moiety serves multiple purposes in medicinal chemistry. It acts as a steric shield, protecting the reactive sites of the molecule from unwanted side reactions. Additionally, the tert-butyl group enhances the lipophilicity of the compound, making it more soluble in lipophilic environments such as cell membranes. This property is crucial for ensuring efficient absorption and distribution within the body.

In recent years, there has been a growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to interact with various biological targets, including enzymes and receptors. The N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate moiety in this compound is particularly interesting because it combines the stability of the oxazoline ring with the reactivity of the carbamate group. This combination allows for diverse functionalization and modification, making it a valuable scaffold for drug discovery.

One of the most compelling aspects of this compound is its potential application in treating neurological disorders. Studies have shown that oxazoline derivatives can modulate neurotransmitter activity by interacting with specific receptors in the brain. The tert-butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate structure may offer a novel approach to developing treatments for conditions such as epilepsy and Alzheimer's disease. By targeting these neurological pathways, researchers hope to develop more effective therapies with fewer side effects.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as transition metal catalysis and asymmetric synthesis, are employed to ensure high yields and purity. The use of these techniques not only enhances the efficiency of production but also allows for greater customization of the molecule's properties.

Another area where this compound shows promise is in anti-inflammatory applications. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. The ability of carbamate-based compounds to inhibit inflammatory pathways has been well-documented in preclinical studies. The unique structure of Tert-butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate suggests that it may have similar anti-inflammatory effects while maintaining high selectivity for target tissues.

Furthermore, this compound has potential applications in oncology research. Cancer cells often exhibit altered metabolic pathways that can be exploited for therapeutic purposes. Carbamates have been shown to interfere with these metabolic processes by inhibiting key enzymes involved in cancer cell growth and survival. The combination of an oxazoline ring and a carbamate group may provide a new mechanism for disrupting cancer cell metabolism without harming healthy cells.

The development of new drug candidates is a complex process that requires extensive testing and validation. Initial studies on Tert-butyl N-(2-oxo-1,3-oxtaxolan 5 ylmethyl-carbamate have shown encouraging results in both vitro and preclinical models. These studies have provided valuable insights into its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Further research is needed to fully understand its potential therapeutic applications and to optimize its pharmacological profile.

In conclusion,Tert-butyl N-(2 oxo 1 3 oxazolan 5 ylmethyl carbamate (CAS No: 212913 13 8) represents a significant advancement in pharmaceutical chemistry with its unique structural features and versatile applications Potential future studies should focus on exploring its therapeutic potential further refining its chemical properties through advanced synthetic techniques ensuring that it can be developed into an effective treatment for various diseases

Recommended suppliers
Amadis Chemical Company Limited
(CAS:212913-13-8)tert-Butyl N-(2-oxo-1,3-oxazolan-5-yl)methyl-carbamate
A925195
Purity:99%
Quantity:1g
Price ($):1048.0
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